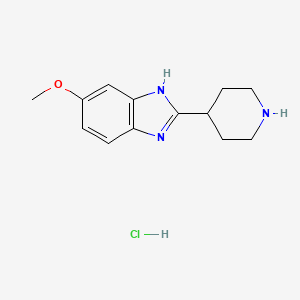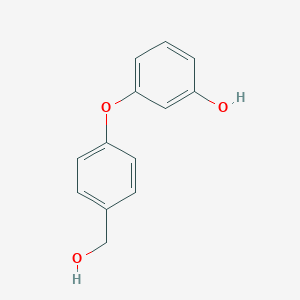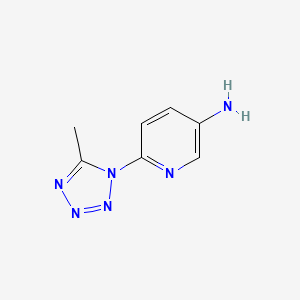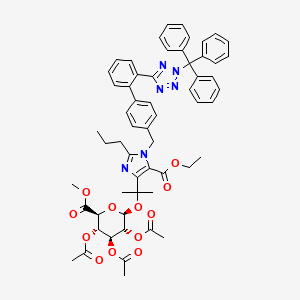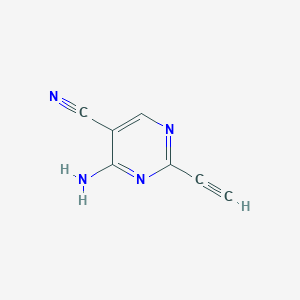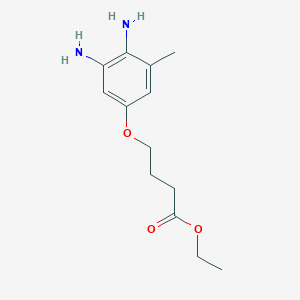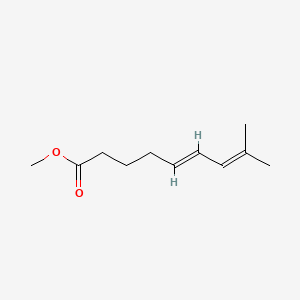![molecular formula C19H22O4 B13856366 (1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Didehydro Gibberellin A9 is a compound belonging to the gibberellin family, which are diterpenoid plant hormones. These hormones play a crucial role in regulating various aspects of plant growth and development, including stem elongation, germination, and flowering . 2,3-Didehydro Gibberellin A9 is specifically obtained by the formal dehydrogenation across the 2,3-position of gibberellin A9 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydro Gibberellin A9 typically involves the dehydrogenation of gibberellin A9. This process can be achieved through various chemical reactions that introduce a double bond between the 2 and 3 positions of the gibberellin A9 molecule .
Industrial Production Methods: While specific industrial production methods for 2,3-Didehydro Gibberellin A9 are not extensively documented, the general approach involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2,3-Didehydro Gibberellin A9 can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学的研究の応用
2,3-Didehydro Gibberellin A9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of gibberellins.
Biology: Investigated for its role in plant growth regulation and development.
Industry: Utilized in agricultural practices to enhance crop yield and quality
作用機序
The mechanism of action of 2,3-Didehydro Gibberellin A9 involves its interaction with specific receptors and signaling pathways in plants. It binds to gibberellin receptors, triggering a cascade of molecular events that lead to the activation of transcription factors and subsequent changes in gene expression. This results in various physiological responses, such as stem elongation and seed germination .
類似化合物との比較
- Gibberellin A9
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A1
Comparison: 2,3-Didehydro Gibberellin A9 is unique due to the presence of a double bond between the 2 and 3 positions, which distinguishes it from other gibberellins. This structural difference can influence its biological activity and reactivity in chemical reactions .
特性
分子式 |
C19H22O4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14?,17-,18+,19-/m1/s1 |
InChIキー |
NJHXRWOUQCGQAV-XBKNDEFHSA-N |
異性体SMILES |
C[C@@]12C=CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O |
正規SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


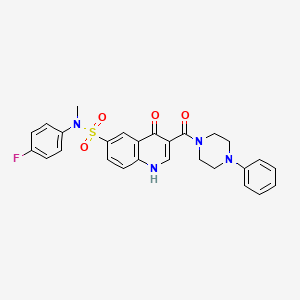
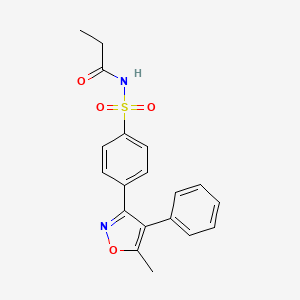
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
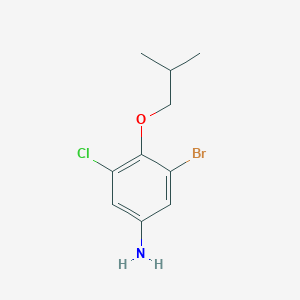
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
